(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile
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Overview
Description
(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile is an organic compound with a complex structure that includes both phosphoryl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile typically involves the reaction of ethyl diphenylphosphinate with appropriate reagents under controlled conditions. One common method involves the use of a base to facilitate the reaction between ethyl diphenylphosphinate and a suitable nitrile precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenylphosphinate: A related compound with similar structural features.
Phenylphosphoryl derivatives: Compounds with phosphoryl groups attached to phenyl rings
Uniqueness
(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(Z)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxy-4-phenylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO3P/c1-2-22-23(21,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPDSJBDXAMCL-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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